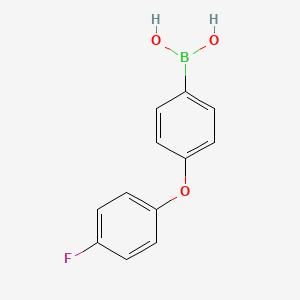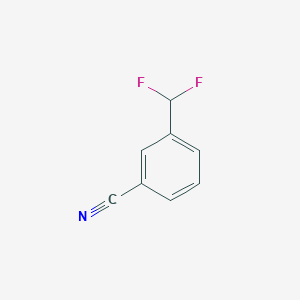
(4-(4-Fluorophenoxy)phenyl)boronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of PBA involves straightforward methods. Researchers have successfully prepared a series of modular and functional PBA-BODIPY dyes (1–4) . These dyes combine the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety. The synthetic protocols yield these dyes efficiently, making them valuable tools for various applications.
Chemical Reactions Analysis
- Suzuki Coupling : PBA reacts with arenediazonium tetrafluoroborates, iodonium salts, and iodanes in coupling reactions .
- Bioanalytical Applications : PBA-BODIPY dyes have been used to detect glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Sensing Applications
(4-(4-Fluorophenoxy)phenyl)boronic acid: is widely used in sensing applications due to its ability to form cyclic esters with diols and strong Lewis bases like fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting carbohydrates and other substances that exhibit significant fluorescence changes upon binding .
Biological Labelling
The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, which is essential for tracking and observing biological processes .
Protein Manipulation and Modification
Researchers utilize (4-(4-Fluorophenoxy)phenyl)boronic acid for protein manipulation and modification. This application is crucial for understanding protein functions and for the development of new therapeutic approaches .
Separation Technologies
In the field of separation technologies, this boronic acid derivative is employed for its selective binding properties. It can be used to separate and purify biomolecules, including glycated proteins, through techniques like electrophoresis .
Therapeutic Development
The compound’s ability to interact with various biological molecules makes it a valuable tool in the development of therapeutics. It has potential applications in drug delivery systems and as a building block for pharmaceuticals .
Material Science
(4-(4-Fluorophenoxy)phenyl)boronic acid: is also used in material science. It serves as a building material for microparticles in analytical methods and is incorporated into polymers for the controlled release of insulin, showcasing its versatility in creating functional materials .
Wirkmechanismus
The key feature of PBA is its dynamic covalent interaction with saccharides. PBA specifically binds to 1,2- and 1,3-cis-diols motifs of carbohydrates. This property has led to the development of synthetic “boron-lectins” and applications in glycoprotein fishing, antibody immobilization, and biorthogonal conjugations .
Eigenschaften
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLDWIUCAAJXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620776 | |
| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361437-00-5 | |
| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)


![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)


![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)


